

Spectroscopic Analysis of (E)-1,4-dibromobut-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dibromo-2-butene

Cat. No.: B147587

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-1,4-dibromobut-2-ene, a key reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (E)-1,4-dibromobut-2-ene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ^1H NMR spectrum shows two distinct signals, while the ^{13}C NMR spectrum displays two peaks corresponding to the two unique carbon environments.

Table 1: ^1H NMR Data for (E)-1,4-dibromobut-2-ene

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.90-6.05	Multiplet	2H	Olefinic protons (=CH)
3.89-4.02	Multiplet	4H	Allylic protons (-CH ₂ Br)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Data for (E)-1,4-dibromobut-2-ene

Chemical Shift (δ) ppm	Assignment
128-132 (expected)	Olefinic carbons (=CH)
30-35 (expected)	Allylic carbons (-CH ₂ Br)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

The IR spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Key IR Absorption Data for (E)-1,4-dibromobut-2-ene

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3020	Medium	=C-H stretch
~1650	Medium	C=C stretch (alkene)
~1200	Strong	C-Br stretch
~970	Strong	=C-H bend (trans)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data shows the molecular ion and characteristic fragmentation patterns.

Table 4: Key Mass Spectrometry Data for (E)-1,4-dibromobut-2-ene

m/z	Relative Intensity	Assignment
212, 214, 216	Moderate	$[M]^+$, Molecular ion (containing ^{79}Br and ^{81}Br isotopes)
133, 135	High	$[M-\text{Br}]^+$, Loss of a bromine atom
53	Base Peak	$[\text{C}_4\text{H}_5]^+$, Allylic fragment

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

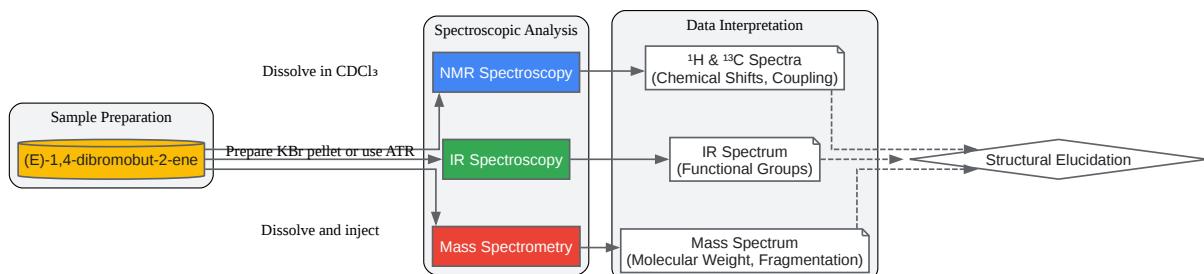
Sample Preparation: A sample of approximately 10-20 mg of (E)-1,4-dibromobut-2-ene is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: Both ^1H and ^{13}C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz). For ^1H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is utilized to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of (E)-1,4-dibromobut-2-ene is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid is placed directly onto the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm^{-1} .


Mass Spectrometry (MS)

Sample Introduction and Ionization: A dilute solution of (E)-1,4-dibromobut-2-ene in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. Electron ionization (EI) is employed, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of (E)-1,4-dibromobut-2-ene.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of (E)-1,4-dibromobut-2-ene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147587#spectroscopic-data-for-e-1-4-dibromobut-2-ene-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b147587#spectroscopic-data-for-e-1-4-dibromobut-2-ene-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com